5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride
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Overview
Description
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a difluoroazepane ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride typically involves the introduction of the difluoroazepane moiety into a pentanoic acid backbone. One common method involves the reaction of 4,4-difluoroazepane with a pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroazepane ring can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as sodium channels. The compound can inhibit the activity of these channels, which plays a role in its potential analgesic effects. The inhibition of sodium channels can prevent the transmission of pain signals, making it a candidate for pain management .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide: Another compound with a difluoroazepane ring, used as a sodium channel inhibitor.
2-(4,4-Difluoroazepan-1-yl)acetic acid: Shares the difluoroazepane moiety and has similar chemical properties.
Uniqueness
5-(4,4-Difluoroazepan-1-yl)-pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20ClF2NO2 |
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Molecular Weight |
271.73 g/mol |
IUPAC Name |
5-(4,4-difluoroazepan-1-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H19F2NO2.ClH/c12-11(13)5-3-8-14(9-6-11)7-2-1-4-10(15)16;/h1-9H2,(H,15,16);1H |
InChI Key |
LSESYVTVWIZDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCCCC(=O)O)(F)F.Cl |
Origin of Product |
United States |
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